2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile
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Overview
Description
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds consisting of fused benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diaminobenzene with an appropriate aldehyde to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzimidazole moiety can form hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- 2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
Compared to similar compounds, 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of the pyridine moiety and the ethyl and methyl substituents.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-3-13-11(2)8-12(9-18)17(21-13)22-10-16-19-14-6-4-5-7-15(14)20-16/h4-8H,3,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEUOWIVJUPWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1C)C#N)SCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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